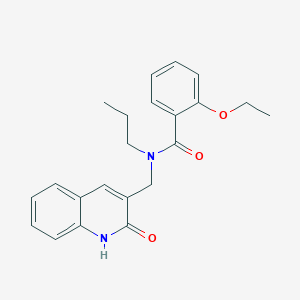
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as EHPQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPQMB is a synthetic compound that was first synthesized in 2008. Since then, it has been studied extensively for its potential use in various applications, including as an anti-cancer agent, as a fluorescent probe, and as a potential therapeutic agent for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a hallmark of many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide as a fluorescent probe for imaging applications. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of a base. The resulting product is then treated with butyric anhydride to yield N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research for N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its use as an anti-cancer agent. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to induce apoptosis, or cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24(18-10-12-19(13-11-18)27-4-2)15-17-14-16-8-5-6-9-20(16)23-22(17)26/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAJZYPAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




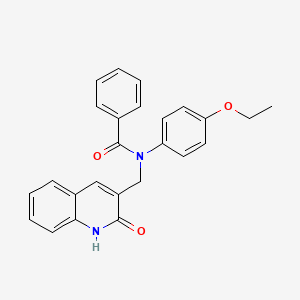
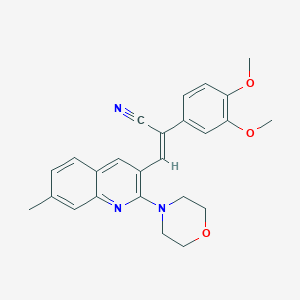
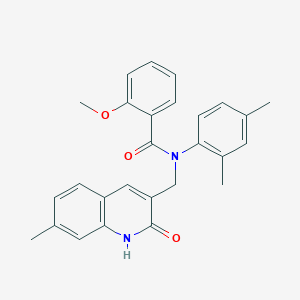
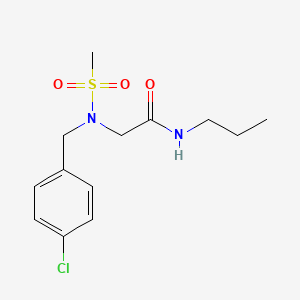
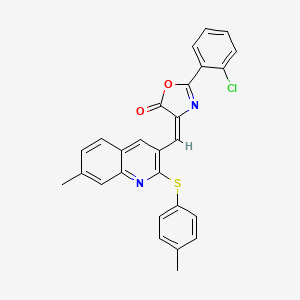
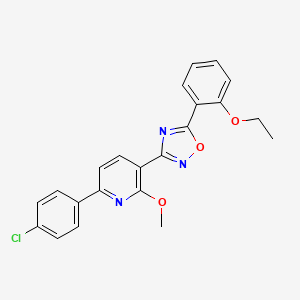
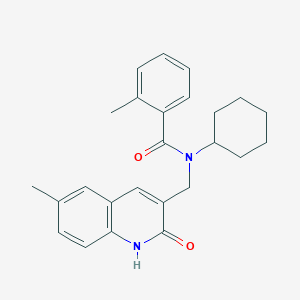
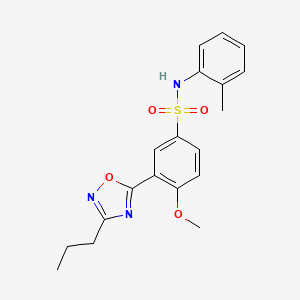
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
